An In-depth Technical Guide to the Chemical Properties of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine
An In-depth Technical Guide to the Chemical Properties of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine (Fmoc-D-His-OH). This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), a foundational technology in drug discovery and development. Understanding its characteristics is paramount for the successful synthesis of high-purity peptides.
Core Chemical and Physical Properties
Fmoc-D-His-OH is an N-α-Fmoc-protected form of the unnatural amino acid D-histidine.[1] The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amino terminus, which is central to the widely used Fmoc-based SPPS strategy.[2] The imidazole side chain of histidine, however, presents unique challenges, most notably a high susceptibility to racemization during peptide coupling.[3][4][5] This can lead to the undesired incorporation of the L-enantiomer, potentially altering the structure and biological activity of the final peptide.[3] To mitigate this, the imidazole nitrogen is often protected with groups like trityl (Trt) or tert-butyloxycarbonyl (Boc).[3][6]
A summary of the key chemical and physical properties of Fmoc-D-His-OH and its commonly used side-chain protected derivatives is presented below.
| Property | (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine (Fmoc-D-His-OH) | N-α-Fmoc-N(im)-trityl-D-histidine (Fmoc-D-His(Trt)-OH) | N-α-Fmoc-N(im)-Boc-D-histidine (Fmoc-D-His(Boc)-OH) |
| Molecular Formula | C₂₁H₁₉N₃O₄[1][7] | C₄₀H₃₃N₃O₄[8] | C₂₆H₂₇N₃O₆ |
| Molecular Weight | 377.39 g/mol [1][7] | 619.71 g/mol [8] | 477.51 g/mol |
| Appearance | Off-white solid[1] | Powder or crystals | Solid |
| Melting Point | >128°C (decomposes)[1] | ~130 °C (decomposes) | No data available |
| Solubility | Slightly soluble in DMSO, Acetic Acid, and aqueous base.[1] | Soluble in Chloroform. In SPPS, a 0.1 M solution can be achieved in a 40% NMP/DMM mixture.[9] | Soluble in DMF.[10] |
| Storage | Sealed in dry, 2-8°C.[1] For long-term storage of the solid, -20°C is recommended.[11][12] Solutions should be freshly prepared, but can be stored at -20°C for up to a month or -80°C for up to 6 months.[7][11] | Store at 0-8°C.[13] | For long-term stability as a solid, store at -20°C.[11] |
| Purity | Typically ≥99% (HPLC)[1] | Typically >97% (HPLC) | High purity (>99% HPLC) is available.[14] |
Experimental Protocols
The primary application of Fmoc-D-His-OH and its derivatives is in Fmoc solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
1. Resin Preparation and Swelling:
-
Place the desired resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.[2][15]
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin for at least 30 minutes. This allows for better accessibility of the reactive sites.[2][16]
-
Drain the solvent.
2. Nα-Fmoc Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[17][18]
Caption: Chemical mechanism of Fmoc deprotection by a base like piperidine.
-
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[2][16]
-
Agitate the mixture for 5-10 minutes at room temperature.[19]
-
Drain the solution.
-
Repeat the treatment with the piperidine solution for another 5-15 minutes to ensure complete removal of the Fmoc group.[16][19]
-
Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[19]
-
A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test is indicated by a blue color).[17][19]
-
3. Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-D-histidine derivative (typically 3-5 equivalents relative to the resin loading) and an activating agent in a minimal amount of DMF.[19] Common activation systems include:
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.[16][19]
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings or to suppress racemization, conditions can be optimized (e.g., lower temperatures or microwave assistance).[10][19]
-
Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).[19]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[16][19]
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under a vacuum.[16][19]
-
Add a cleavage cocktail to the dry resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[16]
-
Gently agitate the mixture for 2-3 hours at room temperature.[16]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[16]
-
Isolate the peptide by centrifugation, wash the pellet with cold diethyl ether, and dry it under a vacuum.[16]
-
5. Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[12]
Challenges and Considerations with Histidine
The primary challenge with incorporating histidine in SPPS is the risk of racemization.[5] The imidazole side chain can catalyze the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemistry.[3][4] The choice of side-chain protecting group is critical to minimize this side reaction.
-
Fmoc-His(Trt)-OH: The bulky trityl (Trt) group offers steric protection and is widely used. However, it does not fully prevent racemization, especially at elevated temperatures.[3][6]
-
Fmoc-His(Boc)-OH: The Boc group is an electron-withdrawing group that deactivates the imidazole ring, significantly suppressing racemization.[11] It has shown superior performance to the Trt group in reducing D-isomer formation, especially under heated conditions.[10][11]
-
Fmoc-His(Fmoc)-OH: This derivative, where the side chain is also protected by an Fmoc group, is less common. The side-chain Fmoc is removed during each deprotection step along with the N-α-Fmoc group.[20][21] This strategy is generally only suitable for synthesizing short peptides or for incorporating histidine near the N-terminus where a free imidazole side chain in the final peptide is desired.[20][21]
Conclusion
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine is a valuable reagent for the synthesis of D-histidine-containing peptides. A thorough understanding of its chemical properties, along with the nuances of its use in SPPS, is essential for researchers in peptide chemistry and drug development. The selection of an appropriate side-chain protecting group, such as Trt or Boc, is a critical decision to ensure the chiral purity and successful synthesis of the target peptide. The protocols and data presented in this guide serve as a foundational resource for the effective application of this important amino acid derivative.
References
- 1. FMOC-D-HIS-OH | 157355-79-8 [chemicalbook.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-1-(triphenylmethyl)-L-histidine | C40H33N3O4 | CID 11422193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merel.si [merel.si]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
